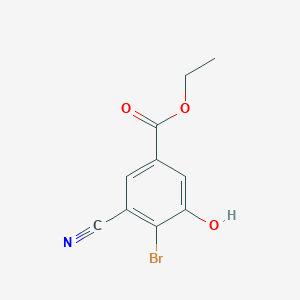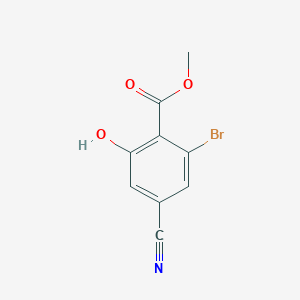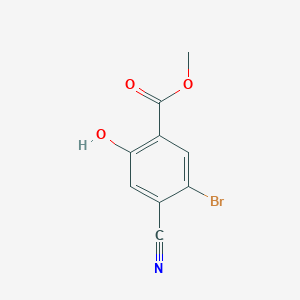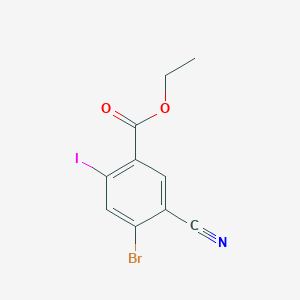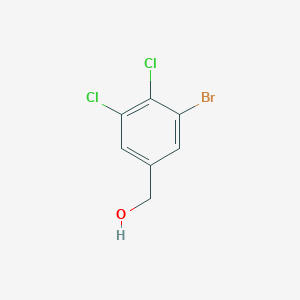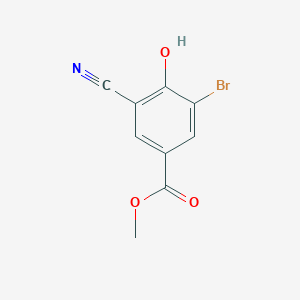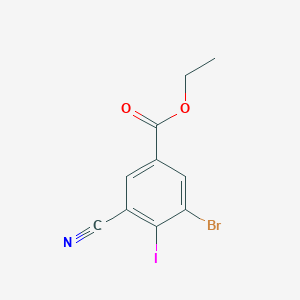![molecular formula C11H14F3NO2 B1412640 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine CAS No. 2206609-85-8](/img/structure/B1412640.png)
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Structure of Phosphazene-(Eta 6-Arene)Chromium Tricarbonyl Derivatives
This research explores the synthesis and structure of phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, including variants with trifluoroethoxy and phenoxy substituents. The study offers insights into the molecular structure of these complexes, contributing to the understanding of their chemical properties and potential applications (Allcock et al., 1991).
Fluoxetine: A Highly Selective Serotonin Reuptake Inhibitor
Although this paper primarily focuses on fluoxetine, a serotonin-uptake inhibitor, it provides valuable information on the chemical structure and the significance of the p-trifluoromethyl substituent on the phenoxy ring. This detail can be crucial for understanding the role of similar chemical structures in serotonin neurotransmission (Schmidt et al., 1988).
Phloretic Acid as an Alternative to Phenolation of Aliphatic Hydroxyls for Polybenzoxazine
This research discusses the use of phloretic acid as a renewable building block for enhancing the reactivity of –OH bearing molecules. The study's exploration of bio-based benzoxazine end-capped molecules is relevant for understanding how variations like 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine can be applied in material science (Trejo-Machin et al., 2017).
Synthesis of Photo-Cross-Linkable Chalcone-Bearing Polyphosphazenes
This study on photo-cross-linkable chalcone-bearing polyphosphazenes, including those with 2,2,2-trifluoroethoxy and phenoxy substituents, offers insights into the potential applications of these compounds in material science, particularly in photochemical behaviors (Allcock & Cameron, 1994).
Synthesis and Selective Class III Antiarrhythmic Activity of Novel Propylamine Derivatives
This research describes the synthesis and evaluation of novel propylamine derivatives for their potential as class III antiarrhythmic agents. The paper's focus on the electrophysiological activity of these compounds provides a basis for understanding how structural variations like this compound can influence biological activity (Butera et al., 1991).
Propriétés
IUPAC Name |
3-[3-(2,2,2-trifluoroethoxy)phenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)8-17-10-4-1-3-9(7-10)16-6-2-5-15/h1,3-4,7H,2,5-6,8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEGKEOINHPBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)(F)F)OCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





